Didodecyl selenide
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Overview
Description
Didodecyl selenide is an organoselenium compound characterized by the presence of selenium atoms bonded to two dodecyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Didodecyl selenide can be synthesized through the reaction of sodium selenide with dodecyl bromide. The process involves the reduction of selenium powder with sodium borohydride to form sodium selenide, which is then reacted with dodecyl bromide in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Didodecyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) to form selenoxides.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halides under appropriate conditions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and substituted organoselenium compounds .
Scientific Research Applications
Didodecyl selenide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Mechanism of Action
The mechanism of action of didodecyl selenide involves its interaction with cellular thioredoxin reductase, an enzyme that plays a key role in maintaining cellular redox balance. By enhancing the activity of thioredoxin reductase, this compound helps regulate oxidative stress and promotes cell survival . Additionally, its redox-switchable properties allow it to modulate cell adhesion and detachment, making it useful in biomedical applications .
Comparison with Similar Compounds
- Diphenyl diselenide
- Dibutyl selenide
- Diethyl selenide
Comparison: Didodecyl selenide is unique due to its long alkyl chains, which impart distinct hydrophobic properties compared to shorter-chain selenides like dibutyl selenide and diethyl selenide. This hydrophobicity makes this compound particularly useful in applications requiring redox-switchable surface wettability .
Properties
CAS No. |
5819-01-2 |
---|---|
Molecular Formula |
C24H50Se |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
1-dodecylselanyldodecane |
InChI |
InChI=1S/C24H50Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
KUUNNVBBPBDFJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[Se]CCCCCCCCCCCC |
Origin of Product |
United States |
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